2-((Methylsulfonyl)oxy)propanoic acid
Description
2-((Methylsulfonyl)oxy)propanoic acid is a substituted propanoic acid derivative featuring a methylsulfonyl (mesyl) group attached via an oxygen atom at the second carbon of the propanoic acid backbone. The methylsulfonyl group is a strong electron-withdrawing substituent, which likely enhances the compound’s acidity compared to alkyl- or aryl-oxy analogs. These analogs are frequently utilized in agrochemicals (e.g., herbicides) and pharmaceuticals, suggesting possible roles in similar domains for this compound .
Properties
Molecular Formula |
C4H8O5S |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-methylsulfonyloxypropanoic acid |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6) |
InChI Key |
LFMBKSRGQHUJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenoxypropanoic Acids
Phenoxypropanoic acids are a prominent class of herbicides. Key examples include:
- 2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP): Used as a selective herbicide, this compound has a chlorine atom and methyl group on the phenoxy ring, contributing to its herbicidal activity. It exhibits moderate toxicity (Health Hazard Rating: 3) and requires careful handling .
- Haloxyfop and Quizalofop: These herbicides feature trifluoromethylpyridinyl or quinoxalinyl substituents, enhancing their lipophilicity and efficacy against grasses. Their molecular weights range from 299.7 to 361.7 g/mol, with CAS numbers such as 69806-50-4 (quizalofop) .
Chromenyl-Oxy Propanoic Acids
Compounds like 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS: 35679-94-8) and 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic acid (CAS: 84229-45-8) are structurally complex, with chromenone backbones linked to propanoic acid. Their molecular weights range from 258.28 to 358.78 g/mol, and their purity is typically ≥95% .
Key Differences : The methylsulfonyl group in the target compound lacks the fused aromatic system of chromenyl derivatives, likely reducing UV absorption and altering metabolic stability.
Other Substituents: Methylthio and Tetrahydrofuran-Oxy Derivatives
- 2-(2-(Methylthio)ethoxy)propanoic acid: This compound (prepared per WO 2007/064316) has a sulfur-containing substituent, which may confer distinct reactivity compared to oxygen-based analogs.
- 2-((Tetrahydrofuran-3-yl)oxy)propanoic acid: The tetrahydrofuran ring introduces steric bulk and ether-like polarity, which could influence solubility and pharmacokinetics .
Research Findings and Analytical Methods
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for verifying substituent effects on propanoic acid derivatives .
Data Tables
Table 1: Comparison of Propanoic Acid Derivatives
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